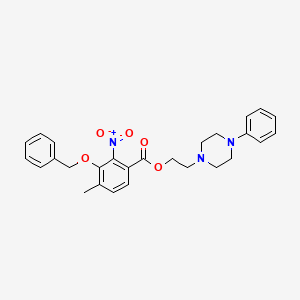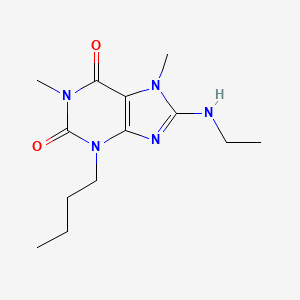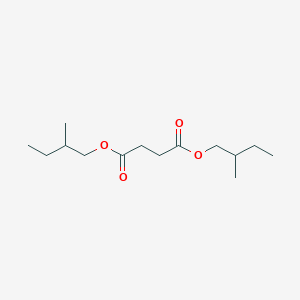
Bis(2-methylbutyl) butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylbutyl) butanedioate is an organic compound with the molecular formula C12H22O4. It is an ester derived from butanedioic acid (also known as succinic acid) and 2-methylbutanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(2-methylbutyl) butanedioate can be synthesized through the esterification reaction between butanedioic acid and 2-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize the yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methylbutyl) butanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanedioic acid and 2-methylbutanol in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Butanedioic acid and 2-methylbutanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Applications De Recherche Scientifique
Bis(2-methylbutyl) butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of bis(2-methylbutyl) butanedioate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanedioic acid and 2-methylbutanol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(3-methylbutyl) butanedioate: Similar ester with a different alkyl group.
Bis(2-methylpropyl) butanedioate: Another ester with a different alkyl group.
Bis(2-methylbutyl) itaconate: An ester derived from itaconic acid and 2-methylbutanol.
Uniqueness
Bis(2-methylbutyl) butanedioate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its applications in various fields, such as chemistry, biology, and industry, highlight its versatility and importance.
Propriétés
Numéro CAS |
623-89-2 |
|---|---|
Formule moléculaire |
C14H26O4 |
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
bis(2-methylbutyl) butanedioate |
InChI |
InChI=1S/C14H26O4/c1-5-11(3)9-17-13(15)7-8-14(16)18-10-12(4)6-2/h11-12H,5-10H2,1-4H3 |
Clé InChI |
ZJVNYQFZJFPWOJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)COC(=O)CCC(=O)OCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



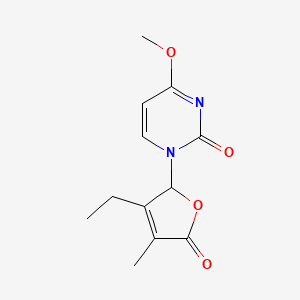

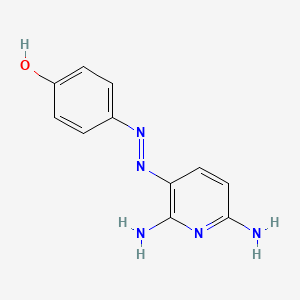

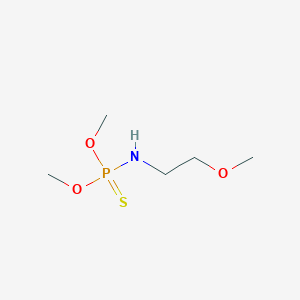
![Tert-butyl 4-[(2-methoxyethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14001839.png)
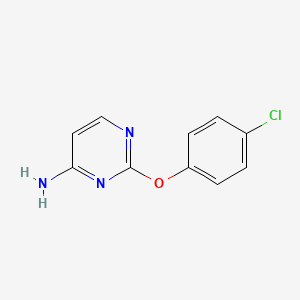
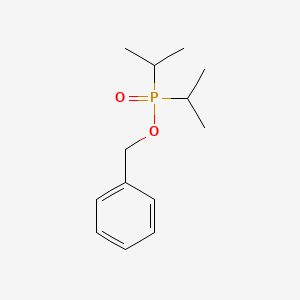
![1-{[(2-Methoxyphenyl)amino]oxy}-3-phenoxypropan-1-one](/img/structure/B14001852.png)

